AZD-5153
描述
AZD-5153 is a potent, selective, and orally available inhibitor of the bromodomain and extraterminal (BET) family protein BRD4. It is a small molecule therapeutic that has shown preclinical activity in multiple tumors, particularly hematologic malignancies . The compound operates by binding to the bromodomains of BRD4, thereby disrupting its interaction with acetylated lysine residues on histone tails, which is crucial for the regulation of gene expression .
科学研究应用
AZD-5153 has a wide range of scientific research applications, particularly in the fields of oncology and epigenetics. It has demonstrated significant antitumor activity in preclinical models of acute myeloid leukemia, multiple myeloma, and diffuse large B-cell lymphoma . The compound’s ability to modulate transcriptional programs of MYC, E2F, and mTOR pathways makes it a valuable tool for studying the molecular mechanisms underlying cancer progression . Additionally, this compound has been investigated in combination with other therapeutic agents, such as olaparib, to enhance its efficacy in treating relapsed or refractory solid tumors and lymphomas .
作用机制
AZD-5153 exerts its effects by binding to the bromodomains of BRD4, a member of the BET family of proteins. This binding disrupts the interaction between BRD4 and acetylated lysine residues on histone tails, thereby inhibiting the recruitment of transcriptional regulatory complexes to active chromatin . The compound’s bivalent binding mode allows it to ligate two bromodomains simultaneously, enhancing its potency and efficacy . This mechanism leads to the modulation of key transcriptional programs, including those involving MYC and HEXIM1, which are critical for tumor growth and survival .
生化分析
Biochemical Properties
AZD-5153 interacts with the bromodomain and extraterminal (BET) family of proteins, specifically BRD4 . These proteins are epigenetic readers responsible for recruiting transcriptional machinery to active chromatin by binding to acetylated lysine residues on histone tails . This compound ligates two bromodomains in BRD4 simultaneously .
Cellular Effects
This compound has been shown to inhibit the proliferation and survival of various types of cancer cells, including hematologic malignancies . It affects cell function by disrupting aberrant transcriptional programs critical for tumor growth and/or survival . It also influences cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its bivalent binding to two bromodomains in BRD4 . This enhanced avidity translates into increased cellular and antitumor activity . It disrupts the recruitment of transcriptional regulatory complexes to acetylated chromatin, thereby disrupting the transcriptional programs of genes such as MYC, E2F, and mTOR .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown dose-dependent pharmacokinetics, with minimal accumulation . It also demonstrated dose-dependent modulation of peripheral biomarkers, including upregulation of HEXIM1 .
Dosage Effects in Animal Models
In animal models, in vivo administration of this compound led to tumor stasis or regression in multiple xenograft models of acute myeloid leukemia, multiple myeloma, and diffuse large B-cell lymphoma . The relationship between this compound exposure and efficacy suggests that prolonged BRD4 target coverage is a primary efficacy driver .
Metabolic Pathways
It is known that it affects the transcriptional programs of genes involved in various metabolic pathways, including the mTOR pathway .
Transport and Distribution
It is known that it has dose-dependent pharmacokinetics, with minimal accumulation .
Subcellular Localization
It is known that bromodomain-mediated interactions localize BRD4, the target of this compound, to discrete chromosomal locations .
准备方法
The synthesis of AZD-5153 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One method involves the solubilization of the compound in a mixture of dimethyl sulfoxide (DMSO) and hydroxypropyl-beta-cyclodextrin (HP-B-CD) in water, followed by administration via oral gavage or mini-pump infusion in preclinical models . Industrial production methods for this compound are not extensively detailed in the available literature, but typically involve large-scale synthesis and purification processes to ensure the compound’s purity and efficacy.
化学反应分析
AZD-5153 undergoes various chemical reactions, primarily involving its interaction with the bromodomains of BRD4. The compound exhibits a bivalent binding mode, which enhances its avidity and cellular potency . Common reagents and conditions used in these reactions include the use of organic solvents like DMSO and specific chromatographic techniques for purification . The major products formed from these reactions are typically the desired therapeutic compound, this compound, and its intermediates.
相似化合物的比较
AZD-5153 is unique in its bivalent binding mode, which distinguishes it from other BET inhibitors that typically exhibit monovalent binding. This enhanced binding avidity translates into increased cellular and antitumor activity . Similar compounds include JQ1, a well-known BET inhibitor, which also targets BRD4 but with a monovalent binding mode . Other similar compounds include OTX015 and CPI-0610, both of which are BET inhibitors with varying degrees of efficacy and binding characteristics .
属性
IUPAC Name |
(3R)-4-[2-[4-[1-(3-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]phenoxy]ethyl]-1,3-dimethylpiperazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N7O3/c1-18-24(33)29(2)14-15-30(18)16-17-35-21-6-4-19(5-7-21)20-10-12-31(13-11-20)23-9-8-22-26-27-25(34-3)32(22)28-23/h4-9,18,20H,10-17H2,1-3H3/t18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMYFSPOTCDHHJ-GOSISDBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CCN1CCOC2=CC=C(C=C2)C3CCN(CC3)C4=NN5C(=NN=C5OC)C=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)N(CCN1CCOC2=CC=C(C=C2)C3CCN(CC3)C4=NN5C(=NN=C5OC)C=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N7O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1869912-39-9 | |
Record name | AZD-5153 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1869912399 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZD-5153 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17018 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | AZD-5153 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7C7U6YEAO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。